Cyclohexanone, 2-(1-ethoxyethyl)-

Description

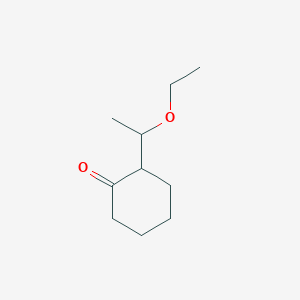

Cyclohexanone, 2-(1-ethoxyethyl)- is a cyclohexanone derivative featuring an ethoxyethyl substituent at the 2-position. These compounds are characterized by their ketone group within a six-membered cyclohexane ring, with varying substituents influencing their physical, chemical, and biological properties. Substituents such as alkyl, aromatic, or ether groups modulate properties like volatility, solubility, and reactivity, making them relevant in industrial, pharmaceutical, and materials science applications .

Properties

CAS No. |

90449-84-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-(1-ethoxyethyl)cyclohexan-1-one |

InChI |

InChI=1S/C10H18O2/c1-3-12-8(2)9-6-4-5-7-10(9)11/h8-9H,3-7H2,1-2H3 |

InChI Key |

ASYRYAHIFYGVSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)C1CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The process initiates with DTBP decomposition at elevated temperatures (130–135°C), generating tert-butoxy radicals. These abstract an α-hydrogen from cyclohexanone, forming a cyclohexanone radical. Subsequent addition of vinyl ethyl ether to the radical site produces the ethoxyethyl-substituted intermediate, which terminates via hydrogen abstraction or radical coupling.

Optimization Parameters

Key variables influencing yield include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Cyclohexanone:Vinyl Ethyl Ether) | 5:1–7:1 | Higher ratios favor product formation by minimizing side reactions |

| Initiator Concentration (DTBP:Vinyl Ethyl Ether) | 0.08–0.1:1 | Balances radical generation and chain termination |

| Reaction Temperature | 130–135°C | Ensures initiator activation without decomposition of reactants |

| Reaction Time | 6–6.5 hours | Maximizes conversion while avoiding over-oxidation |

In a representative procedure, cyclohexanone (3.5 mol) reacts with vinyl ethyl ether (0.58 mol) and DTBP (0.058 mol) under nitrogen at 130–135°C for 6 hours, yielding 41.1–59.8% after column chromatography.

Acid-Catalyzed Condensation Reactions

Alternative routes employ Brønsted acid catalysts to mediate the condensation of cyclohexanone with ethanol derivatives. While less directly documented for the target compound, analogous syntheses of structurally similar ketones provide foundational insights.

Sulfuric Acid-Mediated Pathway

Cyclohexanone reacts with ethyl vinyl ether in the presence of concentrated sulfuric acid, facilitating electrophilic addition. The acid protonates the ether’s double bond, enabling nucleophilic attack by cyclohexanone’s enol form. A typical protocol involves:

Limitations

Acid catalysis often results in lower selectivity due to competing polymerization of vinyl ethers and over-alkylation. Purification challenges further complicate industrial adoption.

Transition Metal-Catalyzed Approaches

Emerging strategies explore transition metal complexes to enable milder conditions and higher regioselectivity. For example, gold(I)-catalyzed cyclization of 1,6-diynes has been reported for related cyclohexenone derivatives, though adaptation for ethoxyethyl substitution remains theoretical.

Proposed Mechanism

A hypothetical route involves hydrative cyclization of 1-ethoxy-5-hexyn-2-one under Au(I) catalysis. The metal coordinates to the alkyne, promoting nucleophilic water addition and subsequent cyclization to form the cyclohexanone ring.

Challenges

- Substrate Availability : Precise diyne substrates are synthetically demanding.

- Cost : Noble metal catalysts increase production expenses.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Free Radical Addition | 41–60 | 130–135 | High | Moderate |

| Acid Catalysis | 40–50 | 80 | Moderate | Low |

| Metal Catalysis | N/A | 25–50 | Low | High |

The free radical method offers the best balance of yield and scalability, despite its energy-intensive conditions. Acid catalysis, while operationally simpler, suffers from inferior selectivity. Transition metal approaches remain exploratory.

Industrial-Scale Considerations

Process Intensification

Environmental Impact

- Waste Streams : DTBP decomposition generates tert-butanol, requiring capture and disposal.

- Green Chemistry Metrics : Atom economy for free radical addition is 68%, outperforming multi-step alternatives.

Applications and Derivative Synthesis

Cyclohexanone, 2-(1-ethoxyethyl)- serves as a precursor for:

- Pharmaceutical Intermediates : Lipoic acid analogs via thiol-ene click chemistry.

- Polymer Modifiers : Copolymerization with styrene to enhance thermoplastic elasticity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(1-ethoxyethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclohexanone, 2-(1-ethoxyethyl)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and formulation.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohexanone, 2-(1-ethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone functional group can participate in nucleophilic addition reactions, while the ethoxyethyl substituent may influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Physical Properties

Key physical properties of select cyclohexanone derivatives are summarized below:

Key Observations :

- Volatility: The allyl-substituted derivative (2-(2-propenyl)-) exhibits higher vapor pressure compared to the dimethylamino analog, reflecting the electron-donating nature of the allyl group enhancing volatility .

- Steric Effects: Bulky substituents (e.g., isopropyl in 2-methyl-5-(1-methylethyl)-cyclohexanone) likely reduce volatility due to increased molecular weight and steric hindrance .

Crystallographic and Solid-State Behavior

- Crystal Packing: Bis-substituted benzylidene cyclohexanones (e.g., 2,6-bis(4-methylbenzylidene)cyclohexanone) lack isomorphism despite structural similarities, suggesting weak intermolecular forces (e.g., van der Waals) dominate packing over hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-ethoxyethyl)cyclohexanone in laboratory settings?

- Methodological Answer : The compound can be synthesized via enamine-mediated alkylation or acylation reactions to avoid side reactions typical of direct carbonyl functionalization. For example, using cyclohexanone derivatives with ethylamine under basic conditions generates enamines, which are then reacted with ethylating agents (e.g., ethyl bromide) to introduce the 1-ethoxyethyl substituent . Purification typically involves fractional distillation or column chromatography to isolate the product from unreacted starting materials and byproducts.

Q. Which spectroscopic techniques are most effective for confirming the structure of 2-(1-ethoxyethyl)cyclohexanone?

- Methodological Answer :

- 1H NMR : Identifies proton environments, such as the ethoxyethyl group (δ 1.2–1.4 ppm for CH3 and δ 3.4–3.6 ppm for OCH2) and cyclohexanone protons (δ 2.1–2.5 ppm for ketone-adjacent CH2) .

- Mass Spectrometry (MS) : A molecular ion peak at m/z corresponding to the molecular weight (e.g., 184 for C10H18O2) and fragmentation patterns (e.g., loss of ethoxy or cyclohexanone moieties) confirm structural integrity .

- IR Spectroscopy : Strong absorption at ~1715 cm⁻¹ confirms the ketone group .

Q. What safety protocols should be followed when handling 2-(1-ethoxyethyl)cyclohexanone in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use butyl or polyvinyl alcohol gloves and Tychem®-type protective clothing to prevent skin permeation .

- Ventilation : Conduct reactions in a fume hood due to potential volatility and respiratory irritation risks .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituted cyclohexanone derivatives?

- Methodological Answer : Cross-validate data using complementary techniques:

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and substituent positions, especially for novel derivatives .

- 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals in complex proton environments, such as distinguishing diastereomers .

- Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What methodologies are recommended for optimizing the reaction yield of 2-(1-ethoxyethyl)cyclohexanone under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl3) or organocatalysts (e.g., proline derivatives) to enhance enamine formation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics compared to non-polar alternatives .

- Kinetic Studies : Monitor reaction progress via GC-MS or TLC to identify rate-limiting steps and adjust temperature/pH accordingly .

Q. How can thermodynamic properties (e.g., heat capacity, entropy) be accurately determined for 2-(1-ethoxyethyl)cyclohexanone?

- Methodological Answer :

- Calorimetry : Measure ΔHvap (enthalpy of vaporization) and ΔHcomb (heat of combustion) using bomb calorimetry .

- Gas-Phase Studies : Use NIST-referenced data to calculate Cp (constant pressure heat capacity) and S° (standard entropy) via statistical thermodynamics models .

- Phase Transition Analysis : Differential scanning calorimetry (DSC) identifies melting points and glass transitions, critical for material stability assessments .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.